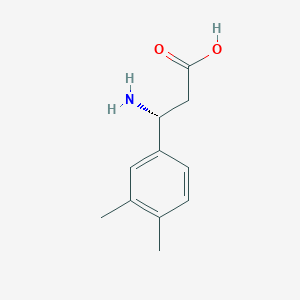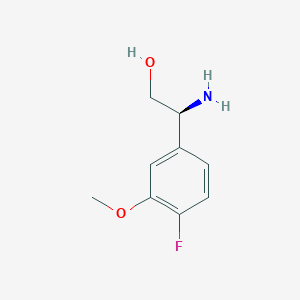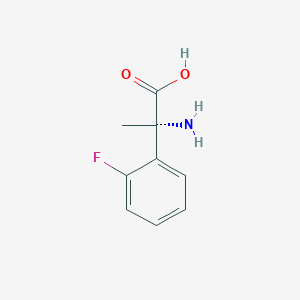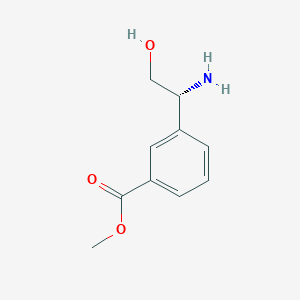
(R)-2-Amino-2-(2-fluorophenyl)propanoic acid
Overview
Description
“®-2-Amino-3-(2-fluorophenyl)propanoic acid” is a derivative of phenylalanine . It is a white to light-yellow powder or crystal . The CAS Number is 97731-02-7 .
Molecular Structure Analysis
The molecular weight of “®-2-Amino-3-(2-fluorophenyl)propanoic acid” is 183.18 . The molecular formula is C9H10FNO2 . For a more detailed structural analysis, it would be beneficial to refer to the compound’s structural data available in databases like PubChem or ChemSpider.Physical And Chemical Properties Analysis
“®-2-Amino-3-(2-fluorophenyl)propanoic acid” is a white to light-yellow powder or crystal . It is stored at room temperature .Scientific Research Applications
Chiral Derivatizing Agent
(R)-2-Amino-2-(2-fluorophenyl)propanoic acid has been utilized as a chiral derivatizing agent. The enantiomers of this compound have been separated and their absolute configurations determined. This acid is significant in esters and amides preparation from chiral alcohols or amines, showing fluorine chemical shift differences between diastereoisomers (Hamman, 1993).
DPP IV Inhibitory Activity
This compound is a key intermediate in the synthesis of Denagliptin, a dipeptidyl peptidase IV (DPP IV) inhibitor used for treating type-2 diabetes mellitus. A study focused on synthesizing its diastereomers and evaluating their DPP IV inhibitory activities, which are vital in designing DPP IV inhibitors (Deng et al., 2008).
Brain Tumor Imaging with Positron Emission Tomography
Enantiomers of this compound have been synthesized and evaluated using the rat 9L gliosarcoma brain tumor model in cell uptake assays, biodistribution studies, and micro-positron emission tomography (microPET). This research suggests the potential of these enantiomers, particularly the (S)-enantiomer, in providing high tumor uptake and better tumor to brain ratios, making them promising for brain tumor imaging (McConathy et al., 2010).
Genetically Encoded Fluorescent Amino Acid
The fluorescent amino acid variant of this compound, 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, has been genetically encoded in organisms like Saccharomyces cerevisiae. This development provides a tool for studying protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo, expanding the possibilities for biochemical and cellular studies of protein structure and function (Summerer et al., 2006).
Synthesis of Fluorescent d-Amino Acids
This compound has been used in the synthesis of fluorescent d-amino acids. These amino acids, which include variations like (R)-2-amino-3-(4′-acetamido-[1,1′-biphenyl]-4-yl)propanoic acid, have been shown to possess fluorescence properties, thereby expanding the scope of their applications in scientific research, particularly in the study of protein interactions and dynamics (Maity et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
(2R)-2-amino-2-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYUJJJMQDWOSS-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1F)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



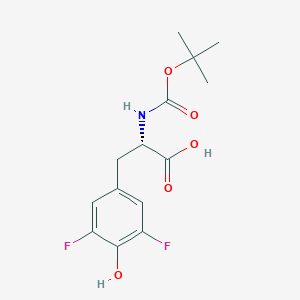

![(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B3222480.png)

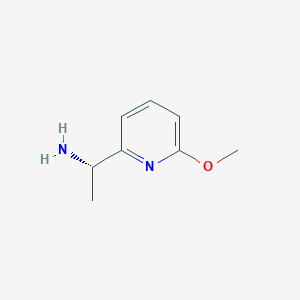
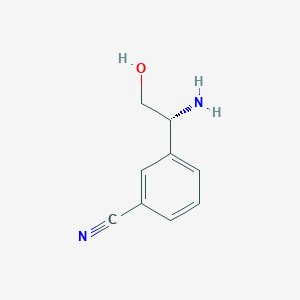
![(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B3222503.png)

